alpha-(Benzoylamino)benzeneacetamide-d10 alpha-(Benzoylamino)benzeneacetamide-d10 Intermediate in the preparation of labeled Cephalexin.

Brand Name: Vulcanchem
CAS No.: 1246814-47-0
VCID: VC0130899
InChI: InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
SMILES: C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2
Molecular Formula: C15H14N2O2
Molecular Weight: 264.35

alpha-(Benzoylamino)benzeneacetamide-d10

CAS No.: 1246814-47-0

Cat. No.: VC0130899

Molecular Formula: C15H14N2O2

Molecular Weight: 264.35

* For research use only. Not for human or veterinary use.

alpha-(Benzoylamino)benzeneacetamide-d10 - 1246814-47-0

Specification

Description Intermediate in the preparation of labeled Cephalexin.

CAS No. 1246814-47-0
Molecular Formula C15H14N2O2
Molecular Weight 264.35
IUPAC Name N-[2-amino-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-2,3,4,5,6-pentadeuteriobenzamide
Standard InChI InChI=1S/C15H14N2O2/c16-14(18)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)(H,17,19)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Standard InChI Key HAQWPUWMFUOREY-LHNTUAQVSA-N
SMILES C1=CC=C(C=C1)C(C(=O)N)NC(=O)C2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator